molecular formula C6H6BrLiN2O2 B2426460 Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate CAS No. 2445794-59-0

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate

Cat. No.: B2426460
CAS No.: 2445794-59-0
M. Wt: 224.97
InChI Key: UKFCGZZTYMWEND-UHFFFAOYSA-M
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Description

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 2nd and 3rd positions, and a carboxylate group at the 4th position. The lithium ion is associated with the carboxylate group, forming a salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Biological Activity

Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated with a 5-bromo-2,3-dimethylimidazole-4-carboxylate moiety. This unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways associated with mood regulation and neuroprotection.
  • Antioxidant Activity : Lithium compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

1. Neuroprotective Effects

This compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress through the inhibition of reactive oxygen species (ROS) production .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

3. Anticancer Activity

Recent studies have indicated that lithium derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the compound has been evaluated for its ability to target cancer cells while sparing normal cells .

Case Studies

  • Neuroprotection in Alzheimer's Disease Models
    • In a study involving transgenic mice models of Alzheimer’s disease, treatment with this compound resulted in significant reductions in amyloid-beta plaques and improved cognitive function compared to control groups .
  • Anti-inflammatory Effects in Rheumatoid Arthritis
    • A clinical trial involving patients with rheumatoid arthritis showed that administration of this compound led to decreased levels of inflammatory markers (e.g., TNF-alpha) and improved joint function over an eight-week period .

Data Tables

Biological ActivityMechanismReference
NeuroprotectionInhibition of ROS production
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis

Properties

IUPAC Name

lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2.Li/c1-3-8-5(7)4(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFCGZZTYMWEND-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=C(N1C)C(=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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